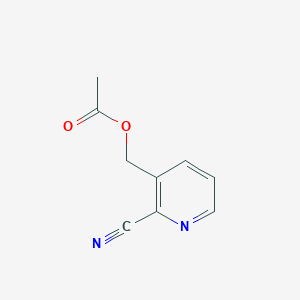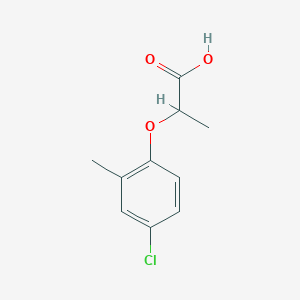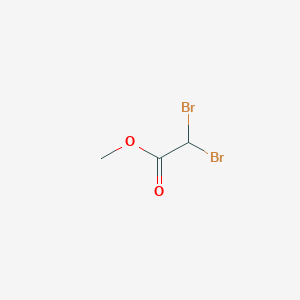
2,2-二溴乙酸甲酯
描述
Methyl dibromoacetate, also known as Methyl dibromoacetate, is a useful research compound. Its molecular formula is C3H4Br2O2 and its molecular weight is 231.87 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl dibromoacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl dibromoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl dibromoacetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机合成砌块
2,2-二溴乙酸甲酯: 广泛用作有机合成中的砌块。由于其两个反应性溴原子,它可作为形成各种化学键和结构的通用试剂。该化合物在杂环化合物的合成中特别有用,杂环化合物在药物和农药中至关重要。 研究人员利用它将溴引入分子结构中,然后可以进行进一步的转化,例如铃木偶联反应 .
药物化学
在药物化学中,2,2-二溴乙酸甲酯用于设计和开发新药。它的二溴官能团可以在药物优化过程中被其他药效团策略性地取代。这允许创建用于筛选生物活性的化合物库。 它是开发具有潜在抗癌、抗病毒和抗菌特性的化合物的重要试剂 .
高分子研究
该化合物在高分子研究中得到应用,特别是在阻燃材料的合成中。 溴原子的存在使其成为开发溴化阻燃剂的极佳候选者,溴化阻燃剂被添加到塑料和纺织品中以抑制或抑制火焰传播 .
材料科学
2,2-二溴乙酸甲酯: 用于材料科学,用于修饰材料的表面性质。 它可以用于在各种基材的表面引入溴,然后可以用于连接其他分子或聚合物,改变材料的特性,例如疏水性、粘附性和导电性 .
分析化学
在分析化学中,2,2-二溴乙酸甲酯可以用作质谱中的标准物质或参比化合物。 由于其独特的质量碎片模式,它在气相色谱-质谱(GC-MS)分析中的方法开发和校准中用作有用的化合物 .
环境化学
2,2-二溴乙酸甲酯的环境归宿和迁移在环境化学中受到关注。研究可能集中在其在不同生态系统中的降解、其作为生物累积物质的潜力以及其对野生动物和人类健康的影响。 这项研究对于监管目的和开发更安全的化学实践至关重要 .
生化分析
Biochemical Properties
Methyl 2,2-dibromoacetate plays a significant role in biochemical reactions due to its ability to alkylate phenol and amino groups . This compound interacts with various enzymes and proteins, particularly those involved in metabolic pathways. For instance, it has been used in the chemical modification of histidine, a process that involves the alkylation of the amino acid . The interactions between Methyl 2,2-dibromoacetate and these biomolecules are primarily covalent, leading to the formation of stable adducts that can alter the function of the target proteins and enzymes.
Cellular Effects
Methyl 2,2-dibromoacetate has been shown to influence various cellular processes. As an alkylating agent, it can modify cellular proteins and enzymes, thereby affecting cell signaling pathways, gene expression, and cellular metabolism . For example, the alkylation of histidine residues in proteins can disrupt their normal function, leading to changes in cellular activities such as signal transduction and metabolic regulation. Additionally, Methyl 2,2-dibromoacetate can induce cytotoxic effects, which may result in cell death or altered cell proliferation.
Molecular Mechanism
The molecular mechanism of action of Methyl 2,2-dibromoacetate involves its ability to form covalent bonds with nucleophilic sites on biomolecules . This compound can alkylate the amino and phenol groups of proteins and enzymes, leading to the formation of stable adducts. These modifications can inhibit or activate enzyme activity, depending on the specific target and the nature of the interaction. For instance, the alkylation of histidine residues in enzymes can result in the inhibition of their catalytic activity, thereby affecting metabolic pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2,2-dibromoacetate can change over time due to its stability and degradation properties . This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light, heat, or reactive chemicals. Long-term exposure to Methyl 2,2-dibromoacetate in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including persistent changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Methyl 2,2-dibromoacetate in animal models vary with different dosages . At low doses, this compound can induce mild biochemical changes without causing significant toxicity. At higher doses, Methyl 2,2-dibromoacetate can cause severe toxic effects, including cellular damage, organ dysfunction, and even death. Studies have shown that there are threshold effects, where the compound’s impact on cellular and physiological functions becomes more pronounced at certain dosage levels.
Metabolic Pathways
Methyl 2,2-dibromoacetate is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . This compound can be metabolized by phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation processes . The metabolic transformation of Methyl 2,2-dibromoacetate can lead to the formation of reactive intermediates that can further interact with cellular biomolecules, affecting metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of Methyl 2,2-dibromoacetate within cells and tissues involve various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, Methyl 2,2-dibromoacetate can bind to intracellular proteins and enzymes, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by its solubility and affinity for different cellular compartments.
Subcellular Localization
Methyl 2,2-dibromoacetate exhibits specific subcellular localization patterns that can affect its activity and function . This compound can be directed to various cellular compartments, including the cytoplasm, nucleus, and organelles, through targeting signals and post-translational modifications. The subcellular localization of Methyl 2,2-dibromoacetate can influence its interactions with biomolecules and its overall impact on cellular processes.
属性
IUPAC Name |
methyl 2,2-dibromoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Br2O2/c1-7-3(6)2(4)5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFMIUJZSYIMPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334861 | |
| Record name | Methyl dibromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6482-26-4 | |
| Record name | Methyl 2,2-dibromoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6482-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl dibromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl dibromoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of reactions can methyl dibromoacetate undergo in the presence of iron compounds?
A1: Methyl dibromoacetate participates in free-radical addition reactions with alkenes when iron compounds are used as catalysts or initiators. For example, it reacts with ethylene and 1-hexene [], as well as acrylic compounds like methyl crotonate [, ]. These reactions typically result in the addition of the dibromoacetate moiety across the carbon-carbon double bond of the alkene.
Q2: How does the choice of initiating system affect the addition reaction of methyl dibromoacetate to acrylic compounds?
A2: The research indicates that the outcome of the addition reaction, such as yield and product distribution, can be influenced by the specific initiating system used []. While the provided abstracts don't delve into specific examples, it suggests that different iron compounds or combinations with other reagents like dimethylaniline [] can lead to variations in reaction efficiency and selectivity.
Q3: Are there any studies comparing the reactivity of methyl dibromoacetate with other similar compounds?
A3: Yes, one study investigates the addition reactions of both methyl dibromoacetate and methyl tribromoacetate with acrylic compounds []. This suggests that researchers are interested in understanding how the degree of halogenation influences the reactivity of these compounds in addition reactions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


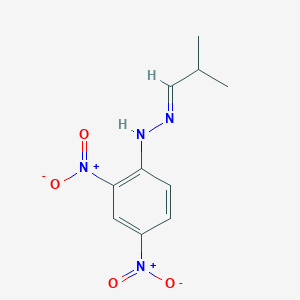
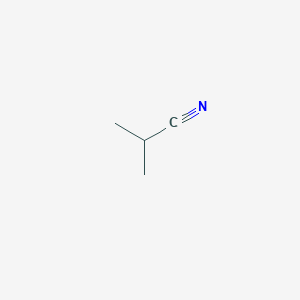
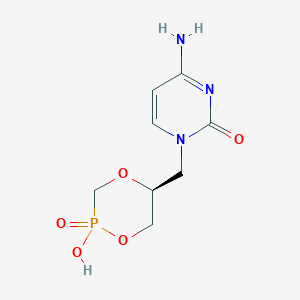

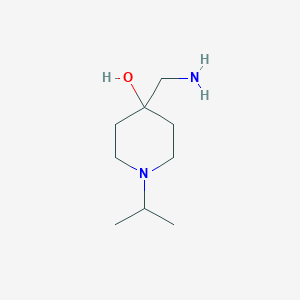
![9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one](/img/structure/B166247.png)

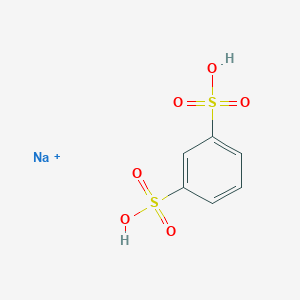
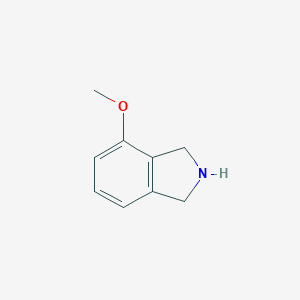


![1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone](/img/structure/B166262.png)
